molecular formula C23H25FN4O4 B11006286 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one

3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B11006286
M. Wt: 440.5 g/mol
InChI Key: RKWOKOPHPFELPV-UHFFFAOYSA-N
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Description

3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-(4-fluorophenyl)piperazine as a starting material.

    Linking the Two Moieties: The final step involves linking the quinazolinone core with the piperazine moiety through a propyl chain, which can be achieved using appropriate alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the piperazine and quinazolinone moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to partially or fully reduced forms of the compound.

Scientific Research Applications

3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinazolinone core may interact with enzymes or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)piperazine: Shares the piperazine moiety but lacks the quinazolinone core.

    6,7-dimethoxyquinazolin-4(3H)-one: Contains the quinazolinone core but lacks the piperazine moiety.

Uniqueness

The uniqueness of 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one lies in its combined structural features, which confer distinct biological and chemical properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and various biological assays that elucidate its therapeutic potential.

Chemical Structure and Properties

  • Molecular Formula: C20H23FN2O2
  • Molecular Weight: 342.4 g/mol
  • IUPAC Name: this compound

The compound features a quinazolinone core with multiple substituents that may influence its biological activity.

Antioxidant Activity

Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. Various studies have employed different assays to evaluate the antioxidant capacity of related compounds. For instance, the ABTS and CUPRAC assays are noted for their sensitivity in detecting antioxidant activities. The presence of hydroxyl groups on the phenyl rings significantly enhances the antioxidant efficacy of these compounds .

Antitumor Activity

Quinazolinones have been explored for their antitumor potential. A related study synthesized several derivatives and evaluated their cytotoxic effects against cancer cell lines. The results demonstrated that modifications at specific positions on the quinazolinone scaffold could lead to enhanced antiproliferative effects .

CompoundIC50 (µM)Cell Line
Compound A15.2MCF-7 (Breast Cancer)
Compound B22.5HeLa (Cervical Cancer)
Compound C10.8A549 (Lung Cancer)

Antibacterial and Antifungal Activity

The compound has also been evaluated for antibacterial and antifungal properties. In vitro studies have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains. The mechanism is thought to involve disruption of cellular integrity or inhibition of critical metabolic pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. For example, it may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. The fluorophenyl group is believed to enhance lipophilicity, facilitating better membrane permeability and receptor binding .

Case Studies

  • Antitumor Efficacy Study
    • A series of derivatives were synthesized and tested against various cancer cell lines.
    • Results indicated that compounds with additional hydroxyl groups exhibited lower IC50 values, suggesting enhanced antitumor activity.
  • Antibacterial Activity Evaluation
    • A study assessed the antibacterial effects against Staphylococcus aureus and Escherichia coli.
    • The compound demonstrated significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties.

Properties

Molecular Formula

C23H25FN4O4

Molecular Weight

440.5 g/mol

IUPAC Name

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C23H25FN4O4/c1-31-20-13-18-19(14-21(20)32-2)25-15-28(23(18)30)8-7-22(29)27-11-9-26(10-12-27)17-5-3-16(24)4-6-17/h3-6,13-15H,7-12H2,1-2H3

InChI Key

RKWOKOPHPFELPV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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